5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-3-31-20-11-9-18(10-12-20)21(22-23(30)29-24(32-22)25-17(2)26-29)28-15-13-27(14-16-28)19-7-5-4-6-8-19/h4-12,21,30H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERJMQZLTZANDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of thiazolo[3,2-b][1,2,4]triazole derivatives that have garnered attention for their potential biological activities, particularly in the realms of oncology and neuropharmacology. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of the compound is characterized by a thiazolo-triazole core linked to an ethoxyphenyl and a phenylpiperazine moiety. The synthesis typically involves the cyclocondensation of 1,2,4-triazole derivatives with appropriate aryl substituents under controlled conditions. The synthetic route often utilizes reagents such as monochloroacetic acid and oxocompounds to achieve the desired thiazole structure.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity across various human cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines.
- Findings : Compounds similar to this compound showed IC50 values indicating potent cytotoxicity. One study reported IC50 values as low as 6.2 μM for related compounds against colon carcinoma cells (HCT-116) .
The mechanism by which these compounds exert their anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : Compounds induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : They may cause arrest at various phases of the cell cycle, particularly G1 and G2/M phases.
- Targeting Specific Pathways : Thiazolo-triazole derivatives have been shown to affect signaling pathways associated with cancer progression.
Neuropharmacological Effects
In addition to anticancer properties, compounds in this class have been investigated for their effects on neurotransmitter systems:
- Glycine Transporter Inhibition : Some studies indicate that similar triazole compounds can inhibit GlyT1 transporter activity, which is crucial in managing schizophrenia and other cognitive disorders .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (μM) | References |
|---|---|---|---|
| Anticancer | HCT-116 (Colon) | 6.2 | |
| Anticancer | T47D (Breast) | 27.3 | |
| GlyT1 Inhibition | HEK293 Cells | 64 |
Case Studies
Case Study 1: Anticancer Efficacy
In a comprehensive study involving over 60 human cancer cell lines, derivatives similar to the target compound were shown to exhibit greater potency than respective amides. This suggests that structural modifications can significantly enhance biological activity .
Case Study 2: Neuropharmacological Evaluation
A recent evaluation of glycine transporter inhibitors highlighted that certain thiazole derivatives exhibited promising results in reducing glycine uptake in neuronal models. This could lead to therapeutic advancements in treating schizophrenia and related disorders .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds containing piperazine moieties, such as the one in this compound, can exhibit significant antidepressant effects. The structural similarity to other known antidepressants suggests that it may interact with serotonin receptors, enhancing mood and alleviating depressive symptoms .
Antipsychotic Properties
The compound's design allows for potential antipsychotic effects due to its ability to modulate dopaminergic pathways. Studies have shown that piperazine derivatives can act as dopamine receptor antagonists, making them suitable candidates for treating schizophrenia and other psychotic disorders .
Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted on related compounds to determine the influence of various substituents on biological activity. For instance, modifications to the piperazine moiety have been shown to enhance solubility and bioavailability, critical factors in drug development. This approach has been pivotal in optimizing compounds for better therapeutic outcomes .
Molecular Docking Studies
Molecular docking simulations have been employed to predict how 5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol interacts with target receptors. These studies suggest that the compound can form stable interactions within the binding sites of serotonin and dopamine receptors, indicating its potential efficacy as an antidepressant or antipsychotic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine and Aromatic Rings
The target compound shares structural similarities with several derivatives, differing primarily in substituents on the piperazine ring or aromatic systems. Key comparisons include:
| Compound Name | Substituents on Piperazine | Aromatic Ring Substituents | Molecular Weight (g/mol) | Notable Properties/Activities |
|---|---|---|---|---|
| 5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) | 4-Phenyl | 4-Ethoxy | ~503.6 (estimated) | Potential CNS activity (inferred) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol | 3-Chlorophenyl | 4-Ethoxy, 3-Methoxy | 581.1 | Enhanced lipophilicity (Cl substituent) |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole | N/A | 4-Chloro, 4-Fluoro | 542.0 | Antimicrobial activity (reported) |
| 3-(4-Methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide | N/A | 4-Methoxy | ~405.4 | Antifungal potential (via docking) |
Key Observations :
- Chlorine vs. Ethoxy Groups : The chloro-substituted analog () exhibits higher molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the ethoxy-containing target compound .
- Methoxy vs.
- Piperazine Modifications : Replacement of the 4-phenylpiperazine with a 3-chlorophenylpiperazine () introduces steric and electronic effects that could modulate receptor selectivity, particularly in serotoninergic systems .
Pharmacological Activity Trends
- Antimicrobial Activity: The chloro- and bromo-substituted thiazole derivatives (e.g., ) demonstrate notable antimicrobial properties, attributed to halogen-mediated disruption of bacterial membranes . The target compound’s ethoxy group may reduce such activity but improve metabolic stability.
- Antifungal Potential: Docking studies on triazolothiadiazoles () suggest that methoxyphenyl groups enhance interactions with fungal lanosterol 14α-demethylase (CYP51). The target compound’s ethoxyphenyl group may exhibit similar but weaker inhibition due to increased steric bulk .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of thiazole and triazole precursors followed by functional group modifications. Key steps include:
- Cyclization: Use of reagents like phosphorus oxychloride or triethylamine under reflux in solvents such as DMF or acetonitrile .
- Coupling reactions: Piperazine derivatives are introduced via nucleophilic substitution, requiring precise pH control (pH 7–9) and temperatures of 60–80°C .
- Optimization: Microwave-assisted synthesis can reduce reaction time by 40–60% while maintaining yields >80% .
Validation: Monitor intermediates via TLC and confirm final purity (>95%) using HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., 4-ethoxyphenyl protons at δ 6.8–7.2 ppm, piperazine N-CH₂ at δ 2.5–3.0 ppm) .
- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 416.2) .
- X-ray crystallography: Resolves 3D conformation, critical for understanding binding modes with biological targets .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target selection: Prioritize receptors/enzymes associated with thiazole-triazole hybrids (e.g., serotonin/dopamine receptors, bacterial topoisomerases) .
- Assay protocols:
- Antimicrobial: Broth microdilution (MIC determination) per CLSI guidelines .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7) .
Controls: Include reference drugs (e.g., ciprofloxacin for antimicrobial, doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can contradictory results in biological activity assays (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Replicate experiments: Ensure ≥3 independent trials with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Solubility checks: Use DLS or nephelometry to confirm compound solubility in assay buffers; poor solubility may falsely reduce activity .
- Off-target profiling: Screen against unrelated targets (e.g., kinases) to rule out nonspecific interactions .
Q. What computational strategies predict the compound’s mechanism of action and binding affinity?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., 14-α-demethylase for antifungal activity) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable complexes) .
- QSAR models: Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl enhance antibacterial potency) .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Substituent libraries: Synthesize analogs with variations in:
- Activity cliffs: Identify sharp drops in activity (e.g., >10-fold IC₅₀ increase upon methyl-to-ethyl substitution) .
Q. What methodologies address solubility and stability challenges in in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
